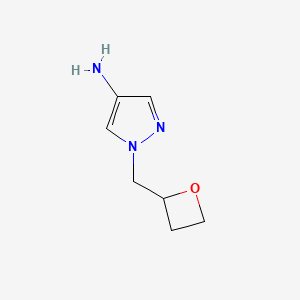

1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine

Description

Contextualization of the 1-(Oxetan-2-ylmethyl)-1H-pyrazol-4-amine Scaffold

The this compound scaffold is a molecular architecture that brings together a four-membered oxetane (B1205548) ring and a five-membered pyrazole (B372694) ring. This combination is of particular interest to medicinal chemists due to the desirable physicochemical properties conferred by the oxetane moiety and the proven biological activity associated with the pyrazole nucleus. The strategic linkage of these two motifs offers the potential for novel intellectual property and the development of compounds with optimized pharmacological profiles.

Significance of Oxetane Motifs in Modern Drug Discovery and Heterocyclic Chemistry

Oxetane motifs have emerged as increasingly valuable components in the design of modern pharmaceuticals. acs.orgnih.gov These four-membered oxygen-containing heterocycles are recognized for their ability to positively influence the properties of drug candidates. acs.orgnih.gov

Four-membered heterocyclic compounds, such as oxetanes, are considered valuable building blocks in medicinal chemistry. numberanalytics.comnih.gov Despite their inherent ring strain, which once presented synthetic challenges, recent advancements have made them more accessible for therapeutic applications. nih.goveurekaselect.com The inclusion of heteroatoms like oxygen within these small rings can lead to diverse electronic and metabolic characteristics that may enhance the efficacy, selectivity, and pharmacokinetic properties of a drug. nih.goveurekaselect.com These strained ring systems can offer improved metabolic stability and controlled lipophilicity, making them suitable for a range of therapeutic areas. nih.goveurekaselect.com

The incorporation of an oxetane ring into a molecule can introduce significant structural novelty and impart favorable biological and physicochemical properties. acs.orgnih.gov Oxetanes are small, polar, and three-dimensional motifs that can serve as isosteres for other functional groups, such as carbonyls or gem-dimethyl groups. acs.orgnih.gov Their presence can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. nih.govacs.org The oxetane ring is not just a passive structural element; it can actively participate in molecular interactions, including hydrogen bonding. acs.org The unique properties of oxetanes make them highly attractive in drug discovery for fine-tuning the characteristics of lead compounds. acs.orgnih.gov

| Property Influenced by Oxetane Incorporation | General Effect |

| Aqueous Solubility | Generally Increased nih.govacs.org |

| Lipophilicity (LogD) | Generally Decreased acs.org |

| Metabolic Stability | Often Improved nih.govacs.org |

| Molecular Conformation | Can Induce Favorable Changes capes.gov.br |

| pKa of Proximal Amines | Can be Modulated acs.org |

Importance of Pyrazole Substructures in Pharmaceutical and Agrochemical Applications

The pyrazole substructure is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, and it is a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals. nih.govmdpi.comroyal-chem.com Its versatility and the diverse biological activities of its derivatives have established it as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net They are found in drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidiabetic properties, among others. researchgate.netglobalresearchonline.net This wide range of biological effects is attributed to the ability of the pyrazole ring to interact with various biological targets through different binding modes. frontiersin.org The substitutable positions on the pyrazole ring allow for extensive chemical modifications, enabling the fine-tuning of their biological activity. nih.gov

The pyrazole ring serves as a central structural component in numerous bioactive molecules, including several FDA-approved drugs. nih.govdntb.gov.ua Its metabolic stability and ability to act as a bioisosteric replacement for other functional groups contribute to its prevalence in drug design. nih.govnih.gov In the agrochemical sector, pyrazole derivatives are integral to the creation of effective herbicides, insecticides, and fungicides. mdpi.comroyal-chem.com The adaptability of the pyrazole scaffold allows for the development of compounds with high potency and selectivity for their intended biological targets. nih.gov

| Drug Name | Therapeutic Application |

| Celecoxib | Anti-inflammatory mdpi.comresearchgate.net |

| Rimonabant | Anti-obesity mdpi.comresearchgate.net |

| Difenamizole | Analgesic mdpi.comresearchgate.net |

| Betazole | H2-receptor agonist mdpi.com |

| Zanubrutinib | Anticancer nih.gov |

| Erdafitinib | Anticancer nih.gov |

| Baricitinib | Janus kinase inhibitor nih.gov |

Overview of Research Trajectories for Oxetane-Pyrazole Hybrid Compounds

The exploration of oxetane-pyrazole hybrid compounds in chemical research is guided by the unique and advantageous properties of each constituent moiety. Pyrazoles are a well-established class of five-membered nitrogen-containing heterocyclic compounds. nih.govorientjchem.orgrsc.org They are recognized as "privileged scaffolds" in drug discovery due to their presence in numerous approved drugs and their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govtandfonline.comglobalresearchonline.net The pyrazole ring's aromatic nature and ability to participate in various chemical interactions make it a versatile core for designing new therapeutic agents. orientjchem.org The amino group at the 4-position of the pyrazole ring, as seen in This compound , offers a key point for further functionalization or can itself be crucial for biological activity. mdpi.com

On the other hand, the oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry over the last two decades. acs.orgnih.govnih.gov Its incorporation into drug candidates is often associated with improvements in physicochemical properties. acs.orgresearchgate.net Oxetanes can enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgnih.gov These characteristics are highly desirable in drug design, as they can lead to better pharmacokinetic profiles.

The research trajectory for oxetane-pyrazole hybrid compounds like This compound is therefore predicated on the hypothesis that combining these two moieties will result in molecules with a superior balance of biological activity and drug-like properties. The primary research directions can be summarized as follows:

Synthesis and Scaffolding: A major focus is on developing efficient and versatile synthetic routes to access a diverse library of oxetane-pyrazole hybrids. This involves exploring different coupling strategies to link the oxetane and pyrazole units and methods for introducing various substituents on both rings. The stability of the oxetane ring under different reaction conditions is a key consideration in these synthetic endeavors. rsc.org

Structure-Activity Relationship (SAR) Studies: A critical aspect of the research involves systematic modifications of the hybrid structure to understand the relationship between chemical structure and biological activity. This includes altering the substitution pattern on the pyrazole ring, changing the attachment point of the oxetane, and introducing substituents on the oxetane ring itself. The goal is to identify the key structural features that govern potency and selectivity for a particular biological target.

Computational and In Silico Studies: Molecular modeling and computational chemistry play a significant role in guiding the design and optimization of oxetane-pyrazole hybrids. These studies can predict the binding modes of the compounds with their biological targets, helping to rationalize observed SAR data and to design new analogs with improved affinity.

While specific, detailed research findings on This compound are not yet widely published, the general research trends for related compounds provide a strong indication of its potential areas of application. The following table summarizes the key research areas and the anticipated contributions of each moiety.

| Research Area | Pyrazole Moiety Contribution | Oxetane Moiety Contribution |

| Anticancer Activity | Core pharmacophore with established antiproliferative effects against various cancer cell lines. researchgate.netmdpi.com | Enhancement of solubility and metabolic stability, potentially leading to improved bioavailability and in vivo efficacy. nih.gov |

| Anti-inflammatory Activity | Known to inhibit key inflammatory targets such as COX enzymes. nih.gov | Modulation of physicochemical properties to optimize pharmacokinetics and tissue distribution. |

| Antimicrobial Activity | Broad-spectrum activity against various bacterial and fungal strains. researchgate.net | Improvement of cell permeability and metabolic resistance, potentially overcoming drug resistance mechanisms. |

| Kinase Inhibition | A common scaffold for designing inhibitors of various kinases involved in disease pathways. nih.gov | Fine-tuning of binding affinity and selectivity through specific steric and electronic interactions. |

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(oxetan-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)5-7-1-2-11-7/h3-4,7H,1-2,5,8H2 |

InChI Key |

RPDPSBWIXVOAIA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC1CN2C=C(C=N2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Intrinsic Reactivity of the Oxetane (B1205548) Moiety

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which is a driving force for its reactivity. beilstein-journals.org This inherent strain, coupled with the polarized carbon-oxygen bonds, makes the oxetane moiety in 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine susceptible to nucleophilic attack and rearrangement reactions.

Strain-Facilitated Ring-Opening Reactions with Nucleophiles

The high degree of ring strain in the oxetane ring facilitates its opening by a variety of nucleophiles. beilstein-journals.orgacs.org These reactions are a prominent feature of oxetane chemistry and can proceed under various conditions. tandfonline.com The regioselectivity of the ring-opening of unsymmetrical oxetanes, such as the one present in the title compound, is governed by both steric and electronic factors. magtech.com.cn

Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn In the case of the 2-substituted oxetane in this compound, this would be the methylene carbon of the oxetane ring. Conversely, in the presence of an acid catalyst, weaker nucleophiles can attack the more substituted carbon atom. magtech.com.cn A wide range of nucleophiles can participate in these reactions, including those based on carbon, nitrogen, oxygen, and halogens, as well as hydrides. magtech.com.cn

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes

| Nucleophile Type | Example Nucleophile | General Product |

| Carbon | Organolithium reagents | Primary alcohol with a new C-C bond |

| Nitrogen | Amines | Amino alcohol |

| Oxygen | Alcohols (acid-catalyzed) | Ether alcohol |

| Halogen | Hydrogen halides | Halo alcohol |

| Hydride | Lithium aluminum hydride | Primary alcohol |

This table presents generalized outcomes of nucleophilic ring-opening reactions on a simple oxetane ring.

Rearrangement Pathways and Ring Expansion Processes

Under certain conditions, the oxetane ring can undergo rearrangements and ring expansions. acs.org Acid-catalyzed conditions can promote these transformations. magtech.com.cn For instance, the rearrangement of paclitaxel involves the opening of its oxetane ring. nih.gov Theoretical studies have explored the reaction mechanisms of ring expansions of oxetane, highlighting the complexity of these processes. researchgate.net Electrophilic ring-enlargement reactions have also been observed, which typically occur at the more sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn

Reactivity of the Pyrazole (B372694) Amine Substructure

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique reactivity profile, including susceptibility to electrophilic substitution and, under specific conditions, nucleophilic substitution. The primary amine at the 4-position further influences the reactivity of this moiety.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system. tandfonline.com Electrophilic aromatic substitution is a key reaction for pyrazoles and preferentially occurs at the C4 position, which has the highest electron density. pharmaguideline.comscribd.comrrbdavc.orgquora.comnih.gov This is due to the electronic stabilization of the intermediate formed during the attack at this position. rrbdavc.org

Table 2: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Product (at C4) |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid derivative |

| Halogenation | Br₂ or Cl₂ | Br⁺ or Cl⁺ | 4-Halopyrazole derivative |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | 4-Formylpyrazole derivative |

This table is based on general reactivity patterns of the pyrazole ring. scribd.com

Nucleophilic aromatic substitution on the pyrazole ring is generally challenging due to its electron-rich nature. tandfonline.com However, it can be achieved if the ring is activated by the presence of strong electron-withdrawing groups. tandfonline.com For instance, a halogen at the 5-position can be displaced by a nucleophile if an activating group like a formyl group is present at the 4-position. tandfonline.com

Transformations Involving the Primary Amine Functional Group

The primary amine group at the 4-position of the pyrazole ring is a versatile functional group. It can act as a nucleophile and participate in a variety of reactions. For example, it can be acylated, alkylated, or undergo condensation reactions with carbonyl compounds. The synthesis of N-substituted pyrazoles often proceeds from primary amines. nih.gov One-pot syntheses of pyrazoles from primary amines have been developed, highlighting the utility of this functional group in building more complex molecules. organic-chemistry.orgresearchgate.net The amino group can also direct the functionalization of the pyrazole ring. chim.it

Catalyst-Mediated Transformations and Derivatizations

Catalysts can play a significant role in the transformation and derivatization of both the oxetane and pyrazole moieties of this compound. Lewis acids or Brønsted acids can activate the oxetane ring towards nucleophilic attack. rsc.org

For the pyrazole moiety, transition metal catalysts, such as palladium and copper, are widely used for cross-coupling reactions to introduce new substituents onto the pyrazole ring. nih.gov For instance, palladium-catalyzed C-H activation can be used to form silylated pyrazole derivatives. researchgate.net Copper-catalyzed reactions have been employed for the dimerization of aminopyrazoles. mdpi.com Furthermore, various catalysts, including green catalysts like ammonium chloride, have been utilized in the synthesis of pyrazole derivatives. jetir.org Protic pyrazole complexes can also participate in catalytic transformations. nih.gov

Brønsted Acid Catalysis in Oxetane Derivatization

Brønsted acids are effective catalysts for the activation and subsequent ring-opening of strained ethers like oxetanes. nih.gov The moderate ring strain of the oxetane ring (106 kJ mol⁻¹) makes it susceptible to nucleophilic attack upon protonation. nih.gov For this compound, the catalytic cycle would begin with the protonation of the oxetane oxygen by a Brønsted acid, forming a highly reactive oxonium ion. This activation significantly lowers the energy barrier for nucleophilic attack.

The regioselectivity of the ring-opening is influenced by both steric and electronic effects. bohrium.com In the presence of a weak nucleophile, the reaction proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. Conversely, strong nucleophiles typically attack the less sterically hindered carbon atom in an SN2-type reaction. bohrium.com

In the case of this compound, several nucleophilic sites are available for an intramolecular reaction, including the N1 and N2 atoms of the pyrazole ring and the 4-amino group. Intermolecular reactions are also highly plausible with external nucleophiles. The general mechanism involves the Brønsted acid protonating the oxetane, which is then attacked by a nucleophile, leading to a ring-opened product. This process has been used to synthesize a variety of functionalized molecules. nih.govdntb.gov.ua

Table 1: Representative Brønsted Acid-Catalyzed Oxetane Ring-Opening Reactions with Various Nucleophiles

| Catalyst | Oxetane Substrate | Nucleophile | Product | Reference |

| Tf₂NH | 3-Aryloxetan-3-ol | 1,2-Diols | 1,4-Dioxanes | nih.gov |

| Chiral Phosphoric Acid | Prefunctionalized Oxetane | Internal Hydroxy-ether | Chiral 1,4-Dioxanes | nih.gov |

| HNTf₂ | Oxetanol | 1,2-Diols | Functionalized 1,4-Dioxanes | nih.gov |

| Various Acids | Unsymmetric Oxetanes | O-nucleophiles, Halides | Ring-opened products | bohrium.com |

Note: This table presents examples of Brønsted acid-catalyzed reactions on various oxetane substrates to illustrate the general reactivity, as specific data for this compound is not available.

Photoredox Catalysis for Carbon-Carbon Bond Formation in Strained Ring Systems

Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions, enabling a wide array of chemical transformations, including carbon-carbon bond formation. nih.govuab.cat This methodology is particularly applicable to the functionalization of strained ring systems like oxetanes.

For a molecule like this compound, a key strategy for C-C bond formation would involve the generation of a radical on the oxetane ring. Research has shown that 3-aryl-3-carboxylic acid oxetanes are excellent precursors for tertiary benzylic oxetane radicals via photoredox-catalyzed decarboxylation. dntb.gov.uauab.cat The proposed mechanism involves the oxidation of a carboxylate precursor by an excited photocatalyst, followed by the loss of CO₂ to form a radical intermediate. nih.gov This radical can then participate in reactions such as Giese-type additions to activated alkenes, forming a new C-C bond. uab.cat

Computational and experimental studies have revealed that the ring strain in oxetanes plays a crucial role in the reactivity of these radical intermediates. dntb.gov.uauab.cat Benzylic radicals on a strained oxetane ring are less stable and exhibit more π-delocalization compared to their unstrained counterparts. This property makes subsequent C-C bond-forming reactions, like Giese additions, more exergonic and often irreversible, leading to higher product yields and minimizing side reactions like radical dimerization. bohrium.comdntb.gov.uauab.cat While the specific substrate this compound lacks the necessary carboxylic acid for this pathway, a derivative such as 1-((3-carboxyoxetan-2-yl)methyl)-1H-pyrazol-4-amine could foreseeably undergo such transformations. The tolerance of photoredox systems for heteroaromatic rings like pyrazole makes this a viable synthetic route. beilstein-journals.org

Table 2: Examples of Photoredox-Catalyzed Functionalization of Oxetane Derivatives

| Photocatalyst | Oxetane Precursor | Coupling Partner | Product Type | Key Finding | Reference |

| Ir(ppy)₃ | 3-Aryl-3-carboxylic acid oxetane | Activated Alkenes | 3-Aryl-3-alkyl oxetane | Ring strain renders Giese addition irreversible, improving yield. | dntb.gov.uauab.cat |

| Ru(bpy)₃²⁺ | 2-Aryl oxetane-2-carboxylic acid | H-donor (DIPEA) | 2-Aryl oxetane (hydrodecarboxylation) | Accesses products similar to Paternò-Büchi reaction under mild conditions. | researchgate.netmdpi.com |

| Not Specified | Cyclic tertiary benzylic acid (oxetane) | Alcohols | Dialkyl ethers | Demonstrates feasibility of decarboxylative etherification. | beilstein-journals.org |

Note: This table is based on data for related oxetane carboxylic acids to illustrate the potential reactivity, as no direct studies on this compound were found.

Other Catalytic Systems in Hybrid Compound Synthesis

Beyond Brønsted acid and photoredox catalysis, a variety of other catalytic systems can be envisioned for the synthesis and derivatization of oxetane-pyrazole hybrid compounds.

Lewis Acid Catalysis: Lewis acids are widely used to activate oxetanes for ring-opening reactions. nih.gov For instance, the Lewis superacid tris(pentafluorophenyl)alane, Al(C₆F₅)₃, has been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes into homoallylic alcohols, suppressing the formation of byproducts. uab.cat Scandium triflate (Sc(OTf)₃) has been used to catalyze the intramolecular opening of oxetanes by styrene-based nucleophiles. researchgate.net For this compound, a Lewis acid could coordinate to the oxetane oxygen, facilitating ring-opening by an external nucleophile or promoting rearrangement.

Transition Metal Catalysis: Transition metals offer a rich platform for functionalizing both the pyrazole and oxetane moieties.

Pyrazole C-H Functionalization: Palladium, rhodium, and nickel catalysts are extensively used for the direct C-H functionalization of pyrazole rings, allowing for the introduction of aryl, alkenyl, and alkyl groups. bohrium.com This strategy could be applied to the pyrazole ring of the target molecule, leaving the oxetane intact.

Oxetane Ring-Opening: Cobalt-based catalysis, particularly using vitamin B₁₂ derivatives, enables the radical ring-opening of oxetanes. chemrxiv.orgresearchgate.net This method generates nucleophilic C-centered radicals that can participate in cross-electrophile couplings with aryl halides (in a cooperative Co/Ni system) or in Giese-type additions. researchgate.net This represents a complementary approach to the photoredox methods for C-C bond formation.

Aza-Michael Addition: The synthesis of related oxetane-pyrazole hybrids has been achieved through the DBU-catalyzed aza-Michael addition of pyrazoles to methyl 2-(oxetan-3-ylidene)acetate. This demonstrates a pathway for directly linking pyrazole and oxetane units under base catalysis. mdpi.com

Table 3: Overview of Other Catalytic Systems for Oxetane and Pyrazole Derivatization

| Catalyst Type | Catalytic System | Substrate Moiety | Transformation | Reference |

| Lewis Acid | Al(C₆F₅)₃ | Oxetane | Isomerization to homoallylic alcohols | uab.cat |

| Lewis Acid | In(OTf)₃ | 3-Amido Oxetane | Intramolecular cyclization to oxazolines | rsc.org |

| Transition Metal | Pd, Ni, Rh Complexes | Pyrazole | C-H Arylation, Alkenylation, Alkylation | bohrium.com |

| Transition Metal | Vitamin B₁₂ / Ni Complex | Oxetane | Radical ring-opening and cross-electrophile coupling | chemrxiv.orgresearchgate.net |

| Organobase | DBU | Pyrazole + Oxetane-ylidene | Aza-Michael Addition | mdpi.com |

Note: This table summarizes catalytic methods applicable to the functional groups present in this compound, based on literature for similar structures.

Structure Activity Relationship Sar and Scaffold Exploration

Conformational Analysis and Bioisosteric Design Principles

The incorporation of the oxetane (B1205548) ring into the 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine scaffold introduces specific conformational constraints and bioisosteric advantages that are increasingly exploited in drug discovery.

The four-membered oxetane ring is a strained heterocycle that adopts a nearly planar structure. nih.gov This inherent rigidity can act as a "conformational lock," restricting the rotational freedom of the side chain attached to the pyrazole (B372694) ring. nih.govacs.org This reduction in conformational flexibility can be advantageous for bioactivity, as it can pre-organize the molecule into a conformation that is favorable for binding to a biological target, potentially reducing the entropic penalty of binding. Computational studies on other complex molecules, such as paclitaxel, have suggested that the oxetane motif can rigidify the structure, acting as a conformational lock. acs.org

Furthermore, the oxygen atom within the oxetane ring is a potent hydrogen bond acceptor. nih.gov The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it a more effective hydrogen bond acceptor than other cyclic ethers like tetrahydrofuran. acs.orgnih.gov Oxetanes can compete effectively with most carbonyl functional groups, including ketones, aldehydes, and esters, in forming hydrogen bonds. acs.orgnih.gov In the context of this compound, the oxetane oxygen can engage in crucial hydrogen bonding interactions with target proteins, such as with residues like Serine or Phenylalanine, potentially enhancing binding affinity and selectivity. nih.gov

The oxetane moiety is widely recognized as a valuable bioisostere for both carbonyl and gem-dimethyl groups, offering a way to modulate molecular properties while retaining or improving biological activity. kara5.liveacs.orgnih.gov

Carbonyl Group: The oxetane ring possesses a dipole moment and hydrogen bonding properties comparable to a carbonyl group. nih.govacs.org Replacing a carbonyl group with an oxetane can be beneficial as carbonyls can be susceptible to enzymatic degradation or epimerization of adjacent stereocenters. acs.orgchigroup.site Oxetanes, being more chemically and metabolically stable, can circumvent these liabilities. acs.orgchigroup.site

Gem-Dimethyl Group: The oxetane ring occupies a similar molecular volume to a gem-dimethyl group. nih.gov However, the introduction of the oxygen atom significantly increases polarity and reduces lipophilicity. chigroup.site Substituting a gem-dimethyl group with an oxetane can therefore be a strategic approach to block metabolically vulnerable C-H bonds without the associated increase in lipophilicity that often accompanies the addition of alkyl groups. acs.orgnih.gov This can lead to improved aqueous solubility and a more favorable pharmacokinetic profile. nih.gov

The table below summarizes the bioisosteric relationships of the oxetane group.

| Original Group | Bioisosteric Replacement | Key Property Changes |

| Carbonyl (C=O) | Oxetane | Similar H-bond accepting ability, increased metabolic and chemical stability. acs.orgchigroup.site |

| Gem-Dimethyl (-C(CH₃)₂) | Oxetane | Similar steric volume, increased polarity, reduced lipophilicity, blocks metabolism. nih.govacs.org |

Solubility and Lipophilicity: As a small, polar heterocycle, the oxetane motif generally increases aqueous solubility and reduces lipophilicity (LogD) when replacing less polar groups like gem-dimethyl or cyclobutane. acs.orgacs.orgnih.gov The magnitude of this effect is context-dependent but can be significant, with solubility increases ranging from 4-fold to over 4000-fold having been reported in some cases. researchgate.netsonar.ch

Metabolic Stability: Oxetanes often enhance metabolic stability. acs.org They can replace metabolically labile groups or block sites of oxidative metabolism by cytochrome P450 enzymes. acs.orgacs.org For instance, replacing a methyl group with an oxetane has been shown to improve metabolic stability in certain matrix metalloproteinase-13 (MMP-13) inhibitors. nih.gov

Basicity of Proximal Amines (pKa): The oxetane ring exerts a potent, distance-dependent inductive electron-withdrawing effect. acs.orgnih.gov When placed alpha to an amine, an oxetane can significantly reduce the amine's basicity (pKa). nih.gov While the oxetane in this compound is not directly adjacent to the 4-amino group, the electron-withdrawing nature of the oxetanylmethyl substituent on the pyrazole N1 position can still subtly influence the electronic properties of the entire heterocyclic system.

The following table details the general impact of oxetane incorporation on key molecular properties.

| Molecular Property | Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Increases acs.orgresearchgate.net | Introduction of a polar, hydrogen bond-accepting group. acs.org |

| Lipophilicity (LogD) | Decreases acs.orgnih.gov | Higher polarity compared to isosteric alkyl groups. chigroup.site |

| Metabolic Stability | Often Increases acs.orgacs.org | Blocks sites of oxidation, more stable than many functional groups. nih.gov |

| Molecular Weight | Small increase | Low molecular weight motif. acs.org |

| Three-Dimensionality (Fsp³) | Increases acs.orgnih.gov | Introduces a sp³-rich, non-planar scaffold. nih.gov |

Impact of Substituent Modifications on Molecular Recognition

The pyrazole ring and the oxetane-2-ylmethyl linker are critical components for molecular recognition, and modifications to these parts of the scaffold can significantly modulate binding affinity and selectivity.

The pyrazole ring is an aromatic heterocycle whose electronic properties can be tuned by substituents. The nature and position of substituents can influence the acidity and basicity of the ring nitrogens and modulate the reactivity of the ring itself. nih.gov

Electronic Effects: The 4-amino group on the pyrazole ring is an electron-donating group, which increases the electron density of the ring system. Further substitution on the pyrazole ring with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can fine-tune the electronic character of the scaffold. For instance, EDGs at the C3 or C5 positions can increase the basicity of the pyridine-like nitrogen, while EWGs would decrease it. nih.govresearchgate.net These electronic modulations can affect the strength of interactions, such as hydrogen bonding or π-π stacking, with a protein target. mdpi.com

The table below outlines the expected impact of substituents at different positions of the pyrazole ring.

| Position | Substituent Type | Potential Impact on Molecular Recognition |

| C3 | Electron-Donating (e.g., -CH₃, -OCH₃) | May increase basicity of N2, potentially altering hydrogen bonding patterns. nih.gov |

| C3 | Electron-Withdrawing (e.g., -CF₃, -CN) | May decrease basicity of N2, could engage in specific dipole interactions. mdpi.com |

| C5 | Bulky Alkyl/Aryl | Can provide van der Waals interactions if a hydrophobic pocket is available; may cause steric hindrance. mdpi.com |

| C4-Amino | N-Alkylation/N-Acylation | Modifies hydrogen bonding capacity (donor/acceptor properties) and introduces steric bulk. |

The oxetane-2-ylmethyl linker connects the conformationally important oxetane ring to the pyrazole core. This linker is not merely a passive spacer; its length, flexibility, and the stereochemistry at the C2 position of the oxetane ring influence the relative orientation of the two key structural motifs.

Structure-Activity Relationships in Related Pyrazole-Containing Kinase Inhibitors

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors, valued for its synthetic accessibility and its role as a versatile bioisosteric replacement. mdpi.com Kinase inhibitors featuring the pyrazole ring are crucial in therapeutic areas like oncology. nih.gov The structure-activity relationship (SAR) of these inhibitors often hinges on the specific substitution patterns around the pyrazole core, which influence binding affinity, selectivity, and pharmacokinetic properties.

The pyrazole moiety itself is critical for interaction with the hinge region of many kinases, typically providing a key hydrogen bond. mdpi.com For example, in the development of Akt inhibitors, replacing a 2-aminopyrimidine fragment with a pyrazole ring was a crucial step that improved the compound's effect. mdpi.com

Key SAR observations for pyrazole-based kinase inhibitors include:

N1-Substitution: The substituent at the N1 position of the pyrazole ring significantly impacts potency and selectivity. In the JAK1/2 inhibitor Ruxolitinib, the pyrazole is directly linked to a pyrrolo[2,3-d]pyrimidine scaffold, contributing to its binding in the DFGin state of the kinase. mdpi.com For other kinases, such as Akt, flexible side chains at this position have been explored, with rigidification sometimes leading to increased potency. nih.gov

C3- and C5-Substitutions: Groups at these positions often interact with the solvent-exposed region or other pockets of the ATP-binding site. The nature of these substituents can be modulated to enhance selectivity. For instance, the methyl group on the pyrazole ring of certain ERK2 inhibitors is essential for selectivity against cyclin-dependent kinase 2 (CDK2) by creating steric hindrance. mdpi.com

C4-Substitution: The C4 position is frequently used to attach linkers or side chains that can pick up additional interactions. In many pyrazole-based inhibitors, this position is substituted with groups that can form hydrogen bonds or occupy hydrophobic pockets, thereby increasing affinity. The development of pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors demonstrated that modifications at this position could potently inhibit kinases like FLT3 and VEGFR2. acs.org

The table below illustrates SAR data for representative pyrazole-containing kinase inhibitors, highlighting how structural modifications influence their inhibitory activity.

| Compound/Scaffold | Target Kinase(s) | Key Structural Features | Observed Activity/Potency |

| Ruxolitinib | JAK1, JAK2 | Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold. | Selective inhibition with IC50 values near 3 nM. mdpi.com |

| Afuresertib (GSK2110183) | Akt1 | Pyrazole ring replacing a 2-aminopyrimidine fragment. | Potent ATP-competitive inhibition with a Ki of 0.08 nM. nih.gov |

| Compound 2 (Afuresertib analogue) | Akt1 | Constrained (rigidified) flexible part of Afuresertib. | IC50 of 1.3 nM against Akt1; enhanced antiproliferative activity. nih.gov |

| AZD4547 | FGFR1 | Forms four hydrogen bonds via pyrazole N and NH, amide NH, and methoxy oxygen. | Type I inhibitor that binds to the DFG-in conformation. nih.gov |

| Compound 33 (Pyrazolo[3,4-d]pyrimidine derivative) | FLT3, VEGFR2 | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea structure. | Potent dual inhibition, leading to complete tumor regression in xenograft models. acs.org |

This table is interactive. Click on the headers to sort the data.

Scaffold-Hopping and Fragment-Based Design in Oxetane-Pyrazole Chemistry

Strategies for Scaffold-Hopping to Related Heterocyclic Systems

Scaffold hopping is a computational or rational design strategy in medicinal chemistry aimed at identifying isosteric or bioisosteric replacements for a core molecular structure while retaining or improving biological activity. acs.org For pyrazole-containing compounds, this involves replacing the pyrazole ring with other heterocyclic systems that can mimic its key interactions, such as hydrogen bonding and the spatial orientation of substituents. This approach is valuable for navigating patent landscapes, improving physicochemical properties, and discovering novel chemical series. acs.org

Strategies for scaffold hopping from a pyrazole core include:

Bioisosteric Replacement: Replacing the pyrazole with other five-membered heterocycles like isoxazole, thiazole, or triazole. These rings can present similar hydrogen bond donor/acceptor patterns and geometries.

Pharmacophore-Based Searching: Using a 3D pharmacophore model derived from a known pyrazole binder to search databases for new scaffolds that place key functional groups in the same relative orientation. acs.org

Structure-Based Design: Analyzing the co-crystal structure of a pyrazole inhibitor bound to its target to understand the essential interactions. This information can then be used to design novel scaffolds that replicate these interactions. For example, if the N1-substituent and the C4-substituent are crucial, a new scaffold must maintain their spatial relationship.

Ring-Opening/Closing Strategies: Conceptually breaking bonds in the pyrazole ring to identify acyclic precursors that could be re-closed to form different heterocyclic systems.

Fragment Replacement: Replacing the pyrazole scaffold with a known bioisosteric fragment from a database of molecular fragments.

A successful example involved a scaffold hopping strategy applied to pyrazole structures known as potent CB2 receptor antagonists. This led to the synthesis of a new class of C4-benzyl pyrazolines that exhibited significant selectivity for the CB2 receptor over the CB1 receptor. nih.gov

Fragment-Based Drug Discovery Approaches Utilizing Oxetane Fragments

Fragment-Based Drug Discovery (FBDD) is an established method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. frontiersin.orgdrughunter.com These initial "hits" are then optimized and grown into more potent, drug-like molecules. frontiersin.org FBDD is advantageous because it allows for a more efficient exploration of chemical space and often produces lead compounds with superior physicochemical properties. drughunter.com

Oxetane rings are increasingly popular fragments in drug design. morressier.com They are considered "3D fragments" because their non-planar, strained four-membered ring structure introduces three-dimensionality into a molecule. This can be highly beneficial for improving drug properties:

Improved Solubility: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to analogous carbocyclic or alkyl groups.

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than other commonly used groups like gem-dimethyl or cyclopropyl moieties.

Vectorial Exit Point: The oxetane ring provides a defined, non-planar exit vector for growing the fragment, allowing for precise exploration of the surrounding binding pocket. morressier.com

In the context of this compound, the oxetane-2-ylmethyl group attached to the N1 position of the pyrazole can be viewed through the lens of FBDD. The oxetane serves as a desirable 3D fragment that imparts favorable properties. An FBDD campaign might identify a simple pyrazole-amine fragment that binds weakly to a target. The subsequent optimization process could involve linking various fragments to the N1 position, with the oxetane-containing fragment being selected for its ability to improve solubility and metabolic stability while providing a vector for further growth into a nearby pocket of the target protein. morressier.com

Computational Chemistry and Molecular Modeling in Scaffold Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in virtual screening and hit identification, allowing researchers to prioritize compounds for synthesis and biological testing.

Prediction of Binding Modes and Binding Affinities

For a scaffold like 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine, molecular docking can predict how it might fit into the active site of a biological target, such as a kinase or an enzyme. The process calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), and identifies key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.gov

While direct docking studies on this compound are not prominently published, extensive research on analogous pyrazole (B372694) derivatives provides a clear blueprint for how such studies would be conducted. For instance, docking studies on pyrazole derivatives as inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2) and Rearranged during Transfection (RET) kinase have successfully identified crucial binding modes. nih.govmdpi.com These studies reveal that the pyrazole scaffold often engages in hydrogen bonding with hinge region residues of kinases, a critical interaction for inhibitory activity. mdpi.com The 4-amino group of the target compound would be a prime candidate for forming such hydrogen bonds, while the oxetane-ylmethyl substituent would explore deeper pockets within the binding site, influencing selectivity and potency.

For example, a study on pyrazole derivatives targeting the RET kinase receptor (PDB ID: 6NE7) identified a compound with a high binding affinity, demonstrating key interactions within the active site. researchgate.net Similar predictions could be made for this compound against various kinases.

Table 1: Example Docking Results for Pyrazole Derivatives Against Various Kinase Targets

This table is illustrative, based on data from studies on similar pyrazole-containing compounds to demonstrate the type of data generated from molecular docking.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | -10.09 | (Not specified) | nih.gov |

| Pyrazole Derivative 2b | CDK2 (2VTO) | -10.35 | (Not specified) | nih.gov |

| Pyrazole Derivative 25 | RET Kinase | -7.14 | Ala807 | mdpi.com |

Computational Approaches for Rationalizing Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. Computational methods are pivotal in rationalizing and guiding SAR. By comparing the docking poses and scores of a series of related compounds, researchers can deduce which structural modifications enhance or diminish activity. acs.org

For the this compound scaffold, a computational SAR study would involve modeling analogues with different substituents on the pyrazole ring or modifications to the oxetane (B1205548) moiety. For example, studies on fused pyrazoles as p38α MAPK inhibitors have shown how systematic structural changes impact potency, leading to the identification of highly active and orally bioavailable compounds. nih.gov Similarly, research on pyrazole-containing imide derivatives identified that compounds with specific substitutions showed higher inhibitory activity against certain cancer cell lines. tandfonline.com These computational insights help in designing new analogues with improved affinity and selectivity. The oxetane group, known to act as a hydrogen bond acceptor, could be strategically positioned to interact with specific residues, a hypothesis readily testable through computational SAR. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex. nih.gov

Dynamic Behavior and Conformational Flexibility of Oxetane-Pyrazole Systems

MD simulations can reveal the dynamic behavior of the this compound scaffold, both in solution and within a protein's binding site. The oxetane ring, while strained, is not perfectly rigid and can adopt puckered conformations. mdpi.com The linkage between the oxetane and pyrazole rings also has conformational flexibility. MD simulations can explore the preferred conformations of this linker and how they are influenced by the surrounding environment. Studies on pyrazole aqueous solutions have used MD to understand the interactions with solvent molecules, which is crucial for properties like solubility. rdd.edu.iq Understanding the conformational landscape of the oxetane-pyrazole system is critical, as only specific conformations may be suitable for binding to a target.

Assessment of Ligand-Receptor Complex Stability

A key application of MD simulations is to assess the stability of a ligand-receptor complex predicted by docking. By simulating the complex for nanoseconds, researchers can observe whether the ligand remains stably bound in its initial pose or if it shifts or dissociates. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time suggests a stable binding mode. nih.gov

For this compound, an MD simulation would validate its docked pose in a target protein. For instance, MD simulations of pyrazole-carboxamide inhibitors bound to carbonic anhydrase receptors showed that the most active compounds exhibited good stability with minor conformational changes and fluctuations throughout the simulation. nih.govnih.gov Similarly, simulations of pyrazole derivatives in the CDK2 binding site confirmed the stability of the compounds within the catalytic domain. rsc.orgnih.gov Such analysis would provide greater confidence in the predicted binding mode and the potential of the compound as an inhibitor.

Table 2: Example Stability Metrics from MD Simulations of Pyrazole-Protein Complexes

This table presents illustrative data based on typical MD simulation studies of pyrazole inhibitors to show how complex stability is assessed.

| Ligand-Protein Complex | Simulation Length (ns) | Ligand RMSD (nm) | Protein RMSD (nm) | Key Stable Interactions | Reference |

|---|---|---|---|---|---|

| Pyrazole-carboxamide 6a - hCA I | 50 | Stable, low fluctuation | Stable after initial equilibration | Interactions with Zn2+ ion | nih.gov |

| Pyrazole derivative 25 - RET Kinase | 100 | < 0.1 | Stabilized after 20 ns | H-bond with Ala807 | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and reactivity. nih.gov These calculations provide a fundamental understanding of a molecule's intrinsic properties, which underpin its chemical behavior and interactions.

For this compound, DFT calculations can elucidate the electron-donating or -withdrawing nature of the oxetane-ylmethyl substituent and its influence on the pyrazole ring's aromaticity and reactivity. The pyrazole ring itself is an electron-rich system, capable of participating in various reactions. nih.govglobalresearchonline.net A computational study of an oxetane-4H-pyrazole predicted that the oxetane functionality enhances the Diels-Alder reactivity of the pyrazole scaffold without significantly disturbing its electronic properties. nih.gov This suggests a synergistic interplay between the two rings. DFT can also be used to calculate properties like the electrostatic potential map, which highlights electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions. Such studies have been performed on other pyrazole derivatives to understand their structure and tautomeric preferences. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dimethylpyrazole |

| 5-ethyl-3-methyl-pyrazole sulfonamide |

| 5-n-butyl-3-methyl-pyrazole sulfonamide |

| 5-iso-propyl-3-methyl-pyrazole sulfonamide |

| 5-tert-butyl-3-methyl-pyrazole sulfonamide |

| 3-methyl-5-n-propyl-pyrazole sulfonamide |

| 3,5-diethyl-pyrazole sulfonamide |

| Acetazolamide |

| Curcumin |

| Paclitaxel |

| Cisplatin |

| Doxorubicin |

Analysis of Electronic Properties and Charge Distribution within the Compound

For pyrazole derivatives, DFT calculations are routinely employed to determine electronic properties and charge distribution. researchgate.nettandfonline.com Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311+G(2d,p) are used to optimize the molecular geometry and calculate various electronic descriptors. researchgate.nettandfonline.comresearchgate.net

A key output of these calculations is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netcram.com For pyrazole structures, the nitrogen atoms of the pyrazole ring and any oxygen atoms, such as the one in the oxetane ring of this compound, are typically identified as electron-rich, negative potential sites, making them susceptible to electrophilic attack. researchgate.netcram.com Conversely, hydrogen atoms, particularly those attached to nitrogen (if present) or in the vicinity of electronegative atoms, show positive potential and are sites for nucleophilic attack. cram.com This analysis is fundamental for understanding how the molecule might interact with biological targets or other reactants.

Another critical aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. These calculations provide a theoretical framework for understanding the chemical behavior of compounds like this compound.

Table 1: Common Computational Methods for Electronic Property Analysis of Pyrazole Derivatives

| Computational Method/Technique | Purpose | Typical Application in Pyrazole Research | Reference |

| Density Functional Theory (DFT) | Geometry optimization and calculation of electronic properties. | Used to find the most stable conformation and to calculate energies, orbital distributions, and electrostatic potentials. | researchgate.nettandfonline.com |

| B3LYP Functional | A specific hybrid functional used within DFT for accurate energy and structure predictions. | Commonly used for optimizing the geometry of pyrazole derivatives and calculating their vibrational frequencies. | researchgate.netresearchgate.net |

| 6-31G(d,p) / 6-311+G(2d,p) | Basis sets that define the atomic orbitals used in the calculation. | Standard basis sets providing a good balance of accuracy and computational cost for molecules of this size. | researchgate.nettandfonline.comresearchgate.net |

| Molecular Electrostatic Potential (MESP) | Visualizes the electrostatic potential on the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites on the pyrazole scaffold. | researchgate.netcram.com |

| Frontier Molecular Orbital (FMO) Analysis | Calculates the energy and distribution of HOMO and LUMO. | Helps in predicting the reactivity and kinetic stability of the molecule. | researchgate.nettandfonline.com |

This table is generated based on methodologies reported for various pyrazole derivatives.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. DFT calculations can be used to model the entire reaction coordinate, identifying transition states, intermediates, and activation energies. researchgate.net

The synthesis of pyrazole derivatives often involves multi-step reactions, such as cyclocondensation or cycloaddition. mdpi.commdpi.com For example, the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto a pyrazole ring, is a process that has been studied computationally for related heterocyclic systems. nih.gov Such studies calculate the energies of reactants, products, and all transient species to determine the most likely reaction pathway. researchgate.net

For the synthesis of this compound, a plausible route could involve the N-alkylation of a 4-aminopyrazole precursor with an oxetane-containing electrophile. Computational modeling could elucidate the regioselectivity of this alkylation, predicting whether the substituent attaches to the N1 or N2 position of the pyrazole ring by comparing the activation energies for both pathways. rsc.org These theoretical investigations help chemists optimize reaction conditions to favor the desired product and improve yields. mdpi.com While specific studies on this exact reaction are not present in the searched literature, the methodology is broadly applied in pyrazole chemistry. researchgate.netrsc.org

In Silico Tools for Scaffold Optimization and Design

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs and clinical candidates. nih.govnih.gov In silico tools are vital for rationally designing new derivatives and optimizing their properties, such as binding affinity to a biological target or their ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.netafricanjournalofbiomedicalresearch.com

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing statistically robust models, QSAR can predict the activity of novel, unsynthesized compounds. biointerfaceresearch.com 2D-QSAR models use descriptors calculated from the 2D structure, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. nih.gov These models generate contour maps that highlight which regions of the molecule should be modified—for example, by adding steric bulk, hydrogen bond donors, or electrostatic groups—to enhance activity. nih.govnih.gov

Molecular docking is another cornerstone of in silico design. nih.govnih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyrazole-based inhibitors, docking studies can reveal key interactions, such as hydrogen bonds between the pyrazole's nitrogen atoms and amino acid residues in the active site of an enzyme like a kinase. nih.govnih.gov These insights are crucial for optimizing the scaffold to improve potency and selectivity.

Other techniques like scaffold hopping involve replacing a core molecular structure with a different one (a bioisostere) while retaining similar biological activity. rsc.orgresearchgate.netafricanjournalofbiomedicalresearch.com In silico screening can rapidly evaluate virtual libraries of pyrazole derivatives, filtering for compounds with desirable drug-like properties and predicted activity before committing to costly and time-consuming synthesis. researchgate.net

Table 2: Key In Silico Tools for Pyrazole Scaffold Optimization

| Tool/Technique | Description | Application in Pyrazole Drug Design | Reference(s) |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in molecular structure with changes in biological activity to build predictive models. | To predict the inhibitory activity of new pyrazole derivatives and guide the design of more potent compounds. | nih.govresearchgate.netbiointerfaceresearch.comnih.gov |

| CoMFA/CoMSIA (3D-QSAR) | Generates 3D contour maps to visualize the impact of steric and electrostatic fields on activity. | Provides detailed structural insights for optimizing substituents on the pyrazole ring to enhance target binding. | nih.govnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a biological target. | To understand how pyrazole derivatives interact with target proteins and to design modifications that improve binding. | nih.govnih.gov |

| Scaffold Hopping | An in silico method to identify isosteric replacements for a core scaffold to find novel chemotypes. | Used to generate new pyrazole-based series with potentially improved properties or novel intellectual property. | rsc.orgresearchgate.netafricanjournalofbiomedicalresearch.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to have a desired biological activity. | To prioritize which pyrazole derivatives to synthesize and test experimentally from a large virtual library. | researchgate.netafricanjournalofbiomedicalresearch.com |

This table summarizes tools and techniques widely applied to the optimization of pyrazole scaffolds as reported in the literature.

Preclinical Pharmacological and Biological Investigations

In Vitro Enzyme Inhibition and Activation Studies

There is no published data on the in vitro enzymatic activity of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine.

Specific Kinase Inhibition Profiles (e.g., Syk, mTOR, BTK, AXL)

No information is available regarding the inhibitory or activation profile of this compound against spleen tyrosine kinase (Syk), mammalian target of rapamycin (B549165) (mTOR), Bruton's tyrosine kinase (BTK), or AXL receptor tyrosine kinase (AXL).

Inhibition of Other Enzyme Targets (e.g., N-Acylethanolamine-hydrolyzing Acid Amidase - NAAA)

The inhibitory activity of this compound against N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) has not been reported in the scientific literature.

Cellular Assay Systems and Functional Modulations

No studies describing the use of this compound in cellular assay systems have been found.

Target Engagement and Downstream Signaling Pathway Modulation in Cell Lines (e.g., phosphorylation levels)

There is no data available on the ability of this compound to engage with specific cellular targets or modulate downstream signaling pathways, such as affecting the phosphorylation levels of key proteins.

Assessment of Receptor Modulation Activity (e.g., NMDA receptor)

The modulatory activity of this compound on the N-methyl-D-aspartate (NMDA) receptor or any other receptor has not been documented.

Elucidation of Mechanism of Action at the Molecular Level

In the absence of any biological data, the mechanism of action for this compound at the molecular level remains unelucidated.

Characterization of Binding Mechanisms (e.g., non-covalent interactions)

The binding mechanisms of novel chemical entities are fundamental to understanding their potential therapeutic effects. While specific crystallographic studies for this compound are not extensively documented in publicly available literature, the binding characteristics can be inferred from the non-covalent interactions typical of its constituent pyrazole (B372694) and oxetane (B1205548) moieties.

The pyrazole ring, a five-membered heterocycle, and the amino group of the compound are capable of forming various non-covalent interactions. These interactions are crucial for the stabilization of the compound within a biological target's binding pocket. Research on related heterocyclic structures, such as N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, reveals that N–H⋯N hydrogen bonds are often among the strongest and most significant interactions in stabilizing crystal structures. rsc.orgresearchgate.net The amino group on the pyrazole ring of this compound can act as a hydrogen bond donor, while the nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.

The study of non-covalent interactions is often performed using techniques like X-ray crystallography and computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgresearchgate.netnih.gov These methods allow for the characterization and quantification of interactions like hydrogen bonds and other weak intermolecular forces that dictate the binding affinity and specificity of a compound to its biological target. researchgate.netnih.gov

Investigation of Selective Target Modulation

The structural features of this compound, combining a pyrazole core with a flexible oxetane-containing side chain, suggest potential for selective modulation of biological targets. The pyrazole nucleus is a well-established pharmacophore known to be a component of compounds that act as selective enzyme inhibitors. acs.org For instance, different pyrazole derivatives have been developed as selective inhibitors for specific targets like the Wee1 kinase, which is implicated in cancer. nih.gov

The oxetane ring, while less explored than other heterocycles, is increasingly recognized in medicinal chemistry for its ability to fine-tune the physicochemical properties of drug candidates. nih.govacs.org The introduction of an oxetane can influence a molecule's solubility, lipophilicity, metabolic stability, and the basicity of nearby functional groups. acs.orgacs.org These modifications are critical in drug discovery campaigns for improving pharmacokinetic profiles and can enhance the selectivity of a compound for its intended target over off-target proteins. nih.gov For example, replacing other cyclic ethers with an oxetane has been shown to reduce binding to off-target channels like the hERG ion channel. acs.org

Antimicrobial and Antiviral Activity Assessments (general pyrazole/oxetane activities)

The pyrazole and oxetane scaffolds are present in numerous compounds that have been evaluated for their biological activities, including antimicrobial and antiviral effects.

General Pyrazole Activities: The pyrazole ring is a core component of many compounds with a broad spectrum of biological activities. ijrar.org Numerous studies have demonstrated the potent antimicrobial and antiviral properties of various pyrazole derivatives. nih.govnih.govorientjchem.org They have shown efficacy against Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.govnih.govmeddocsonline.org

In the realm of antiviral research, pyrazole derivatives have been investigated against a range of viruses. rsc.org For example, certain pyrazole derivatives have shown promising activity against different coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.orgrsc.org Other studies have reported the efficacy of pyrazole-based compounds against Newcastle disease virus (NDV). nih.gov The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antiviral and antimicrobial activities. nih.gov The mechanism of action is often linked to the inhibition of key viral or microbial enzymes. acs.org

General Oxetane Activities: The oxetane ring is a component of several biologically active natural products and synthetic compounds. acs.org A prominent example is Oxetanocin A, a nucleoside analogue isolated from Bacillus megaterium, which exhibits significant antiviral activity. rawdatalibrary.netnih.gov This discovery has spurred the synthesis and evaluation of numerous oxetane-containing nucleoside derivatives as potential antiviral agents. rawdatalibrary.netnih.gov These compounds have been tested against viruses such as Hepatitis C Virus (HCV), Dengue virus (DENV), and Chikungunya virus (CHIKV). nih.govacs.org The strained four-membered oxetane ring can influence the conformation of the nucleoside, which can be crucial for its interaction with viral polymerases. acs.org Beyond antiviral applications, some oxetane derivatives have also been screened for antimycobacterial properties. researchgate.net

The following tables summarize the reported antimicrobial and antiviral activities for representative pyrazole and oxetane derivatives.

Table 1: Examples of Antimicrobial Activity in Pyrazole Derivatives

| Compound Class/Derivative | Target Organisms | Observed Activity | Reference(s) |

|---|---|---|---|

| Pyrazole-1-sulphonamides | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate antimicrobial activity. | nih.gov |

| Pyrazolyl 1,3,4-thiadiazine derivatives | Candida albicans, Aspergillus niger, Staphylococcus aureus, Bacillus subtilus, Klebsiella pneumoniae, Escherichia coli | Considerable antibacterial and antifungal activities; some derivatives showed higher activity than standard drugs. | nih.gov |

| Pyrazolo-chromene derivatives | Bacteria and Fungi | Powerful antimicrobial and antifungal activities. | orientjchem.org |

Table 2: Examples of Antiviral Activity in Pyrazole and Oxetane Derivatives

| Compound Class/Derivative | Target Virus | Observed Activity | Reference(s) |

|---|---|---|---|

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition, particularly against SARS-CoV-2. | rsc.orgrsc.org |

| Pyrazole derivatives containing an oxime moiety | Tobacco Mosaic Virus (TMV) | Inactivation effects comparable to the commercial product Ningnanmycin. | acs.orgacs.org |

| 4-substituted pyrazole derivatives | Newcastle Disease Virus (NDV) | Some derivatives provided up to 100% protection. | nih.gov |

| Oxetanocin A (Oxt-A) and its analogues | General antiviral | Broadly investigated for potential antiviral effects. | rawdatalibrary.netnih.gov |

Future Perspectives and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies for Oxetane-Pyrazole Scaffolds

The creation of complex molecular architectures like the oxetane-pyrazole scaffold requires robust and efficient synthetic strategies. Traditional methods for pyrazole (B372694) synthesis often involve the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govmdpi.com While effective, these methods can sometimes lack regioselectivity and require harsh conditions. mdpi.com

Emerging research focuses on developing more refined and versatile synthetic routes. A notable advancement is the use of metal-catalyzed reactions, which offer milder conditions and higher selectivity. For instance, a ruthenium-catalyzed oxidative alkynylation of primary alcohols has been developed to form α,β-acetylenic ketones (ynones). These ynone intermediates can then efficiently undergo condensation with hydrazine derivatives to yield oxetane-bearing pyrazoles. nih.gov Another approach involves the cycloaddition of sydnones with oxetane-containing motifs to form pyrazole derivatives. acs.org These innovative one-pot and multicomponent reactions represent a significant step forward, enabling the direct and regioselective synthesis of highly substituted and functionalized oxetane-pyrazole scaffolds from readily available starting materials. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Scaffolds

| Method | Description | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Classical Cyclocondensation | Reaction of a hydrazine with a 1,3-dicarbonyl compound or α,β-unsaturated ketone. | Well-established, readily available starting materials. | Can lack regioselectivity, may require harsh conditions. | nih.govmdpi.com |

| Cu-catalyzed Condensation | A copper(II) nitrate-catalyzed reaction of 1,3-diketones with hydrazines. | Mild, acid-free conditions; highly regioselective; rapid reaction times. | Catalyst may be required. | mdpi.com |

| Ruthenium-catalyzed Oxidative Alkynylation | A multi-step, one-pot process involving the formation of an ynone intermediate from an alcohol, followed by condensation with hydrazine. | Enables direct access to complex pyrazoles from simple alcohols; high efficiency. | Involves multiple steps and a metal catalyst. | nih.gov |

| Sydnone (B8496669) Cycloaddition | Cycloaddition reaction involving an oxetane-containing motif and a sydnone. | Provides a route to specific oxetane-containing pyrazoles. | Scope may be limited by the availability of sydnone precursors. | acs.org |

Advanced Computational Design Approaches for Targeted Scaffold Optimization

Computational chemistry has become an essential tool in modern drug discovery, offering a cost-effective and efficient way to design and optimize lead compounds. eurasianjournals.com For the 1-(Oxetan-2-ylmethyl)-1H-pyrazol-4-amine scaffold, these approaches are critical for predicting and enhancing its interaction with biological targets.

High-Throughput Virtual Screening (HTVS) allows for the rapid analysis of vast compound libraries against a specific biological target. chemmethod.comchemmethod.com This method has been successfully used to identify novel pyrazole-based inhibitors for targets like cyclin-dependent kinase 8 (CDK8). chemmethod.comchemmethod.com Following initial screening, more detailed computational studies are employed:

Molecular Docking: This technique predicts the preferred binding mode and affinity of a molecule to its target protein, providing insights into the structural basis of its activity. eurasianjournals.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the chemical structure of pyrazole derivatives with their biological activity, helping to predict the potency of new designs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior and conformational stability of the ligand-protein complex over time, validating the docking results. eurasianjournals.comrsc.org

Density Functional Theory (DFT): Quantum mechanical calculations like DFT provide detailed information about the electronic structure and properties of the pyrazole derivatives, further guiding optimization. eurasianjournals.comresearchgate.net

These computational tools enable researchers to strategically modify the scaffold, optimizing factors like binding affinity, selectivity, and pharmacokinetic properties before undertaking costly and time-consuming laboratory synthesis. eurasianjournals.com

Table 2: Computational Tools in Pyrazole Scaffold Optimization

| Computational Tool | Application | Purpose | Citations |

|---|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Rapidly screens large virtual libraries of pyrazole compounds. | To identify initial hit compounds against a biological target. | chemmethod.comchemmethod.com |

| Molecular Docking | Predicts the binding pose and affinity of a compound in a protein's active site. | To understand key interactions and guide structural modifications. | eurasianjournals.comrsc.org |

| QSAR | Correlates chemical structures with biological activity. | To predict the activity of novel designed compounds. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the compound and target over time. | To assess the stability of the predicted binding mode. | eurasianjournals.comrsc.org |

| Density Functional Theory (DFT) | Calculates electronic structure and properties. | To understand the molecule's reactivity and optimize electronic properties for better binding. | eurasianjournals.comresearchgate.net |

Exploration of Novel Biological Targets for this compound and its Derivatives

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov The addition of the oxetane (B1205548) moiety can further enhance properties such as solubility and metabolic stability, making the combined scaffold highly attractive for drug development. nih.gov

Derivatives of the pyrazole scaffold have demonstrated activity against numerous target classes implicated in a variety of diseases:

Kinases: Pyrazole derivatives have been identified as potent inhibitors of several kinases involved in cancer cell proliferation. These include Cyclin-Dependent Kinases (CDK2, CDK8), Epidermal Growth Factor Receptor (EGFR) kinase, and others. chemmethod.comrsc.orgnih.govmdpi.com The oxetane-containing pyrazolopyrimidinone, CM39, was identified as an inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a target in cancer stem cells. nih.gov

Enzymes: Beyond kinases, pyrazole-based compounds have shown inhibitory activity against enzymes like monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases, and acid ceramidase (aCDase), a target in fibrotic diseases. nih.govacs.org

G-Protein Coupled Receptors (GPCRs): Certain pyrazole derivatives have been investigated as antagonists for receptors like the cholecystokinin-1 receptor. researchgate.net

Other Targets: The pyrazole structure is versatile, with derivatives also showing potential as antiviral agents (against Hepatitis A and Herpes simplex), anti-inflammatory agents (inhibiting TNF-α and IL-6), and antimicrobial compounds. researchgate.netnih.gov

The unique structure of this compound makes it a prime candidate for screening against these and other novel biological targets to uncover new therapeutic applications.

Integration with High-Throughput Screening and DNA-Encoded Library Technologies

To accelerate the discovery of new bioactive molecules, modern drug discovery increasingly relies on advanced screening technologies. The this compound scaffold is well-suited for integration into these platforms.

High-Throughput Screening (HTS) , including its computational counterpart HTVS, allows for the testing of millions of compounds in a short period. chemmethod.com The pyrazole scaffold's favorable chemical properties make it an excellent candidate for inclusion in large screening libraries to identify inhibitors for new and challenging targets like CDK8. chemmethod.comchemmethod.com

DNA-Encoded Library (DEL) Technology represents a paradigm shift in drug discovery. youtube.com This technology involves synthesizing massive combinatorial libraries of small molecules, where each molecule is physically attached to a unique DNA barcode that encodes its chemical structure. youtube.comrsc.org The entire library can be screened against a protein target in a single experiment. Unbound molecules are washed away, and the DNA barcodes of the remaining "hit" compounds are amplified and sequenced to reveal their chemical identities. nih.gov

The synthesis of pyrazole and pyrazoline scaffolds has been successfully adapted to be DNA-compatible, allowing for their incorporation into these vast libraries. acs.orgnih.gov For example, libraries based on a pyrazolopyrimidine scaffold have been constructed using split-and-pool combinatorial chemistry, resulting in libraries containing tens of thousands of unique compounds ready for screening. rsc.org The integration of the oxetane-pyrazole scaffold into DEL technology will dramatically expand the chemical space that can be explored, significantly increasing the probability of discovering novel and potent therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(Oxetan-2-ylmethyl)-1H-pyrazol-4-amine, and what critical reaction parameters must be controlled to ensure high yield?

Methodological Answer: The synthesis typically involves cyclization or coupling reactions. For example:

- Cyclization with phosphorous oxychloride : Refluxing substituted hydrazides with POCl₃ at 120°C yields pyrazole-oxadiazole hybrids. Control of temperature and stoichiometry is critical to avoid side reactions .

- Mannich-type reactions : Combining pyrazole amines with aldehydes and morpholine under ethanol reflux forms derivatives. Excess formaldehyde (0.02 mol) ensures complete substitution .

- Cross-coupling : Dichloroethane solvent with carbodiimide coupling agents (e.g., EDCI) facilitates amide bond formation. Catalytic DMAP improves reaction efficiency .

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Prevents incomplete cyclization |

| Solvent | Ethanol or dichloroethane | Polarity affects reaction rate |

| Catalyst | DMAP or POCl₃ | Accelerates bond formation |

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxetane CH₂ at δ 4.5–5.0 ppm, pyrazole NH₂ at δ 6.5–7.0 ppm). Multiplicity analysis confirms substitution patterns .

- X-ray Crystallography : SHELX software resolves bond lengths/angles (e.g., C-N bond: 1.34 Å in pyrazole ring) and validates stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 193.0102 Da) confirms molecular formula and detects impurities .

Q. Purity Assessment :

| Technique | Detection Limit | Key Metrics |

|---|---|---|

| HPLC | 0.1% | Retention time, peak area |

| TLC | 5% | Rf value vs. standards |

Q. How can researchers assess the in vitro biological activity of this compound, and what model systems are appropriate for initial pharmacological screening?

Methodological Answer:

- Antimitotic assays : Use sea urchin embryo models to evaluate tubulin disruption. IC₅₀ values <10 µM indicate potency .

- Cancer cell lines : Screen against human cancer cells (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (1–100 µM) quantify cytotoxicity .

- σ Receptor binding : Radioligand competition assays (e.g., guinea pig σ₂ receptors) assess receptor affinity. Ki values <100 nM suggest therapeutic potential .

Advanced Research Questions